molecular formula C22H20N2O3S B4687173 N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide

N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide

Cat. No. B4687173
M. Wt: 392.5 g/mol
InChI Key: BCYJNASHAJEAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a protein kinase involved in the regulation of cell division and is overexpressed in various types of cancer. MLN8054 has been studied extensively for its potential as a cancer therapeutic agent.

Mechanism of Action

N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide targets the Aurora A kinase, which is involved in the regulation of cell division. By inhibiting Aurora A kinase, this compound disrupts the normal progression of the cell cycle, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the formation of microtubules, which are involved in the process of cell division. This compound has also been shown to induce cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide is its specificity for Aurora A kinase, which reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility, which can complicate its use in in vitro and in vivo experiments.

Future Directions

There are several potential future directions for research involving N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide. One direction is the development of more soluble derivatives of this compound that can be used in in vitro and in vivo experiments. Another direction is the investigation of the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the potential of this compound as a therapeutic agent for specific types of cancer.

Scientific Research Applications

N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy in preclinical studies.

properties

IUPAC Name

N-[3-(2,3-dihydroindole-1-carbonyl)-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-16-19(22(25)24-15-14-17-8-5-6-13-21(17)24)11-7-12-20(16)23-28(26,27)18-9-3-2-4-10-18/h2-13,23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYJNASHAJEAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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